molecular formula C9H15NO4 B3032372 5-Azaspiro[3.4]octane oxalate CAS No. 1523618-05-4

5-Azaspiro[3.4]octane oxalate

Cat. No.: B3032372
CAS No.: 1523618-05-4
M. Wt: 201.22
InChI Key: RUFZMAAVKZWUHW-UHFFFAOYSA-N
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Description

Contextualization within Spirocyclic Chemistry and Azaspiro Systems

Spirocyclic compounds are a class of organic molecules characterized by their distinctive structure where two rings are linked by a single common atom, known as the spiro atom. This arrangement imparts a rigid, three-dimensional geometry, a feature that is highly sought after in drug discovery as it can lead to improved binding affinity and selectivity for biological targets. tandfonline.combldpharm.com The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with successful clinical outcomes for drug candidates. bldpharm.comnih.gov

Azaspiro systems are a subset of spirocyclic compounds where one or more of the rings contain a nitrogen atom. The presence of the nitrogen atom introduces a basic center, which can be crucial for modulating the physicochemical properties of a molecule, such as its solubility and ability to form salts. bldpharm.com 5-Azaspiro[3.4]octane belongs to this class, featuring a four-membered azetidine (B1206935) ring fused to a five-membered cyclopentane (B165970) ring. The synthesis of such azaspirocycles can be achieved through various methods, including cycloaddition reactions. researchgate.netsioc-journal.cn

Architectural Significance of the Spiro[3.4]octane Framework

The spiro[3.4]octane framework, which forms the core of 5-Azaspiro[3.4]octane, possesses several architecturally significant features. The fusion of a four-membered ring with a five-membered ring creates inherent ring strain, which can be harnessed as a driving force in certain chemical transformations. rsc.org This strained bicyclic system provides a rigid scaffold with well-defined vectors for the attachment of substituents, allowing for precise control over the spatial arrangement of functional groups. sigmaaldrich.com

This three-dimensional topology is a key advantage over traditional flat, aromatic scaffolds, as it allows for the exploration of underexplored chemical space and can lead to novel interactions with biological macromolecules. tandfonline.com The spiro[3.4]octane scaffold has been identified as a privileged motif in medicinal chemistry, with several compounds containing this framework exhibiting significant biological activities. rsc.org The inherent rigidity of the spiro[3.4]octane core can also contribute to improved metabolic stability by limiting the number of available conformations for enzymatic degradation. bldpharm.com

Overview of Research Trends and Foundational Contributions

Research involving 5-Azaspiro[3.4]octane and related azaspirocycles is largely driven by their potential applications in drug discovery. nih.govsmolecule.com Scientists are increasingly incorporating these scaffolds into drug candidates to enhance their pharmacological profiles. bldpharm.com A significant trend is the use of azaspirocycles as bioisosteres for more common cyclic amines like piperidine (B6355638) and morpholine (B109124), offering a novel chemical space with potentially improved properties. researchgate.netresearchgate.netresearchgate.net

Foundational contributions in this area have focused on the development of efficient and scalable synthetic routes to access these valuable building blocks. rsc.org For instance, methods involving annulation strategies and cycloaddition reactions have been reported to construct the 2-azaspiro[3.4]octane and other related frameworks. sioc-journal.cnrsc.org The development of these synthetic methodologies has been crucial in making these compounds more accessible for broader investigation in medicinal chemistry programs. The exploration of their utility extends to their use as intermediates in the synthesis of compounds with potential therapeutic applications, such as enzyme inhibitors.

Interactive Data Table: Properties of 5-Azaspiro[3.4]octane Oxalate (B1200264) and Related Compounds

Compound NameMolecular FormulaRing SystemKey Features
5-Azaspiro[3.4]octane oxalate C₉H₁₅NO₄Azetidine-CyclopentaneNitrogen-containing spirocycle, oxalate salt
2-Oxa-5-azaspiro[3.4]octane oxalateC₈H₁₃NO₅Oxetane-PyrrolidineOxygen and nitrogen in the spiro system
6-Azaspiro[3.4]octaneC₇H₁₃NAzetidine-CyclopentaneParent amine of the title compound
Spiro[3.4]octaneC₈H₁₄Cyclobutane-CyclopentaneAll-carbon parent spirocycle

Properties

IUPAC Name

5-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.C2H2O4/c1-3-7(4-1)5-2-6-8-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFZMAAVKZWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-05-4
Record name 5-Azaspiro[3.4]octane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Derivatization and Functionalization of the 5 Azaspiro 3.4 Octane Core Structure

Introduction of Diverse Functionalities onto the Spirocyclic Scaffold

The versatility of the 5-azaspiro[3.4]octane scaffold lies in its capacity to be decorated with a wide array of functional groups at various positions. These functionalities serve as "exit vectors" or handles for further chemical elaboration or for direct interaction with biological targets. The nitrogen atom at the 5-position is a common site for modification, often protected with groups like a benzyl (B1604629) carboxylate to enhance stability during synthesis. vulcanchem.com

Researchers have successfully introduced diverse functionalities onto the carbocyclic portion of the scaffold. For instance, a chlorosulfonyl group (–SO₂Cl), a potent electrophile, can be installed at the 7-position, providing a reactive site for subsequent nucleophilic substitution reactions. vulcanchem.com Other modifications include the introduction of hydroxyl groups through reactions like dihydroxylation, which can increase the polarity and solubility of the resulting compounds. rsc.org More complex, "densely functionalized" scaffolds can be generated through multicomponent reactions, which allow for the simultaneous introduction of several substituents in a single step. acs.org

Table 1: Examples of Functional Groups Introduced onto the Azaspiro[3.4]octane Scaffold

Functional GroupPosition of IntroductionPrecursor Scaffold/ReagentPurpose of FunctionalizationReference
Chlorosulfonyl (–SO₂Cl)C75-Azaspiro[3.4]octane / SO₃ or ClSO₃HProvides a reactive electrophilic handle for further derivatization. vulcanchem.com
Hydroxyl (–OH)C1, C8Alkene precursor / Upjohn reaction (OsO₄, NMO)Increases polarity and provides sites for hydrogen bonding. rsc.org
Ketone (=O)C7Dieckman condensation followed by decarboxylationServes as a versatile intermediate for conversion to alcohols or amines. acs.org
Amine (–NH₂)C7Ketone precursor / Reductive aminationIntroduces a basic center for salt formation or further coupling reactions. lookchem.com

Regioselective and Stereoselective Functionalization Techniques

Controlling the precise location (regioselectivity) and three-dimensional orientation (stereoselectivity) of functional groups is critical for optimizing a molecule's interaction with its biological target. The inherent structure of the 5-azaspiro[3.4]octane scaffold, particularly the strained cyclobutane (B1203170) ring, can present unique challenges and opportunities, sometimes leading to unusual regioselectivity. rsc.org

A key strategy for achieving high regiocontrol is the use of directed C-H amination. For example, rhodium-catalyzed C(sp³)-H amination has been employed to construct the 5-azaspiro[3.4]octane skeleton with a high degree of regioselectivity. rsc.org This is achieved through a tactical combination of activating and electron-withdrawing groups on the substrate, which directs the catalyst to a specific C-H bond. rsc.org Another approach involves the strategic installation of a ketone, such as at the C7 position, which then serves as a specific "exit vector" for further derivatization into alcohols or amines. acs.org Stereoselective additions to such a ketone can yield specific diastereomers, allowing for control over the final product's 3D geometry. acs.org

Table 2: Regioselective Functionalization Methods

TechniqueTargeted PositionCatalyst/ReagentKey OutcomeReference
C(sp³)-H AminationN/A (Ring Formation)Rhodium catalystHigh regiocontrol in the formation of the pyrrolidine (B122466) ring. rsc.org
Dieckman CondensationC7Base (e.g., NaH)Introduction of a ketone at a specific carbon, creating an exit vector. acs.org
DihydroxylationC1, C8OsO₄Occurs on the concave face of a related pyrrolo[1,2-c]oxazol-3-one moiety, demonstrating facial selectivity. rsc.org

Post-Synthetic Modifications and Scaffold Diversification

Post-synthetic modification refers to the chemical transformation of a fully formed spirocyclic scaffold. This allows for the diversification of a common intermediate into a library of related compounds. The nitrogen atom of the 5-azaspiro[3.4]octane core, even when sterically hindered by the spirocyclic structure, remains sufficiently reactive to participate in a range of reactions. acs.org

Common post-synthetic modifications include reductive aminations and nucleophilic aromatic substitution (SNAr) reactions at the nitrogen atom, enabling the coupling of the scaffold to various aromatic or heterocyclic systems. acs.org Functional groups on the carbocyclic ring can also be manipulated. For example, an ester can be saponified (hydrolyzed) to a carboxylic acid, which can then be converted into a primary amine via a Curtius rearrangement. lookchem.com

A powerful strategy for scaffold diversification involves the use of orthogonal protecting groups. In diaza-spiro[3.4]octane systems, for instance, the two nitrogen atoms can be protected with different groups (e.g., Cbz and Boc) that can be removed under different conditions. chemrxiv.org This allows for controlled, sequential functionalization at each nitrogen, greatly expanding the range of accessible derivatives from a single precursor. chemrxiv.org

Table 3: Post-Synthetic Modification Reactions

Initial Scaffold/Functional GroupReactionReagentsResulting Functional GroupReference
EsterSaponificationNaOH or LiOHCarboxylic Acid lookchem.com
Carboxylic AcidCurtius RearrangementDPPA, Et₃N, then t-BuOHBoc-protected Amine lookchem.com
Secondary Amine (in scaffold)Reductive AminationAldehyde/Ketone + Reducing AgentTertiary Amine acs.org
Secondary Amine (in scaffold)SNAr ReactionActivated Aryl HalideN-Aryl Amine acs.org
KetoneReductionNaBH₄Alcohol lookchem.com

Incorporation of Heteroatoms and Ring Expansion Approaches

Altering the fundamental core of the scaffold by incorporating different heteroatoms or changing the ring size is an advanced strategy for generating novel molecular frameworks. Replacing a carbon atom in the cyclopentane (B165970) ring with a heteroatom like oxygen or sulfur leads to related scaffolds such as 5-oxa-2-azaspiro[3.4]octanes and 5-thia-2-azaspiro[3.4]octanes. acs.orglookchem.com These modifications can significantly alter the scaffold's polarity, hydrogen bonding capacity, and metabolic stability.

Ring expansion provides another route to novel structures. For example, photochemical ring expansion of a spirocyclic oxetane (B1205548) has been shown to be a high-yielding method for accessing rare 6-oxa-2-azaspiro[3.4]octane building blocks. rsc.org This reaction proceeds under mild, metal-free photochemical conditions. rsc.org Such approaches dramatically increase the structural diversity available to medicinal chemists, providing alternatives to the parent carbon-based scaffold.

Table 4: Scaffold Modification via Heteroatom Incorporation and Ring Expansion

Modification TypeParent ScaffoldResulting ScaffoldSynthetic ApproachReference
Heteroatom Incorporation2-Azaspiro[3.4]octane5-Oxa-2-azaspiro[3.4]octaneCyclization of azetidine (B1206935) with a tetrahydrofuran (B95107) precursor lookchem.commolport.com
Heteroatom Incorporation2-Azaspiro[3.4]octane5-Thia-2-azaspiro[3.4]octaneThia-Michael addition-Dieckmann cyclization acs.orglookchem.com
Ring ExpansionSpirocyclic Oxetane6-Oxa-2-azaspiro[3.4]octanePhotochemical ring expansion with diazoesters rsc.org

Application of 5 Azaspiro 3.4 Octane Oxalate As a Modular Synthon in Complex Molecular Assembly

Role as a Conformationally Restricted Building Block

The inherent rigidity of the spirocyclic system in 5-Azaspiro[3.4]octane oxalate (B1200264) is one of its most significant features. tandfonline.com This conformational restriction locks the orientation of substituents, providing a level of structural control that is difficult to achieve with more flexible, linear, or monocyclic analogues. tandfonline.comresearchgate.net This rigidity is advantageous in designing molecules that need to fit into specific binding pockets of biological targets, such as enzymes and receptors. smolecule.comnih.gov The defined spatial arrangement of functional groups can lead to improved efficacy and selectivity of a drug candidate. tandfonline.com

The presence of the spirocyclic core influences the conformational preferences of adjacent rings and substituents. For instance, studies on similar spirocyclic systems have shown that the presence of a small spirocyclic ring can alter the typical equatorial preference of substituents on a cyclohexane (B81311) or piperidine (B6355638) ring, sometimes favoring an axial orientation. chemrxiv.org This level of predictable conformational control makes 5-Azaspiro[3.4]octane oxalate a powerful tool for medicinal chemists seeking to fine-tune the three-dimensional shape of a molecule. nih.gov

Utility in the Construction of Advanced Organic Scaffolds

This compound serves as a key intermediate in the synthesis of more complex and novel organic scaffolds. smolecule.comnih.gov Its structure, containing both a cyclopentane (B165970) and an azetidine (B1206935) ring, allows for diverse functionalization strategies. The nitrogen atom in the azetidine ring can be readily derivatized, while the cyclopentane ring provides a scaffold for further substitution. This versatility has led to its use in creating a wide range of molecular frameworks. researchgate.net

The development of robust synthetic methods has increased the availability of spirocyclic building blocks like this compound, facilitating their incorporation into drug discovery programs. tandfonline.comnih.gov Chemists have utilized these synthons to move away from traditional "flat" aromatic structures towards more three-dimensional molecules. tandfonline.com This shift is driven by the observation that increased three-dimensionality often correlates with improved physicochemical properties and better pharmacokinetic profiles. tandfonline.combldpharm.com

Contributions to Three-Dimensional Chemical Space Exploration

The drive to "escape from flatland" in medicinal chemistry has spurred significant interest in molecules with a higher fraction of sp³-hybridized carbons, a measure of three-dimensionality known as Fsp³. tandfonline.combldpharm.com Spirocyclic compounds, by their very nature, possess a high Fsp³ character due to the quaternary spiro-carbon. bldpharm.com The incorporation of this compound into molecular designs is a direct strategy to increase this three-dimensionality. tandfonline.com

Exploring novel chemical space is crucial for discovering new drugs and materials. rsc.org The rigidity and defined three-dimensional geometry of spirocycles like 5-Azaspiro[3.4]octane allow for the precise placement of functional groups in three-dimensional space, opening up new possibilities for molecular interactions. tandfonline.com This controlled projection of functionality is a key advantage over more planar systems. tandfonline.com The use of such building blocks enables the creation of libraries of diverse and structurally novel compounds, which are essential for high-throughput screening and the identification of new hit compounds. researchgate.net

Integration into Polycyclic and Bridged Ring Systems

The synthetic utility of this compound extends to the construction of even more complex polycyclic and bridged ring systems. The inherent strain and reactivity of the four-membered azetidine ring can be harnessed in various chemical transformations to build larger, more intricate structures. rsc.org For example, tandem reactions, such as aldol-lactonization, have been used to create related spiro systems. nih.gov

Furthermore, the spirocyclic core can serve as a rigid anchor point for the annulation of additional rings. rsc.org This allows for the systematic construction of complex molecular architectures with a high degree of stereochemical control. The ability to build upon the 5-Azaspiro[3.4]octane framework makes it a valuable tool for synthetic chemists aiming to access novel and challenging molecular topologies. rsc.org

Theoretical and Computational Investigations of Azaspiro 3.4 Octane Systems

Quantum Chemical Studies on Electronic and Molecular Structures

DFT calculations on related azaspiro[3.4]octane derivatives have been performed to predict key structural and electronic parameters. For instance, in analogous sulfone-containing spiro compounds, the sulfone group introduces strong electron-withdrawing effects that polarize the spiro system vulcanchem.com. The nitrogen atom in the piperidine (B6355638) ring and any functional groups, along with the oxalate (B1200264) counterion in 5-Azaspiro[3.4]octane oxalate, significantly influence the electronic landscape of the molecule.

Table 1: Calculated Electronic Properties of a Representative Azaspiro[3.4]octane Derivative

ParameterPredicted ValueSignificance
Dipole Moment~3-5 DIndicates the overall polarity of the molecule, affecting solubility and intermolecular interactions.
HOMO Energy-6.0 to -7.0 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.0 to -2.0 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)~4.0 to 5.0 eVIndicates chemical stability and reactivity.

Note: The values in this table are illustrative and based on typical ranges for similar heterocyclic compounds. Specific values for this compound would require dedicated computational studies.

Conformational Analysis and Energy Landscapes

The spirocyclic nature of the azaspiro[3.4]octane system imparts significant conformational rigidity compared to more flexible acyclic or monocyclic amines . However, the five-membered cyclopentane (B165970) ring and the six-membered piperidine ring still possess a degree of conformational flexibility, leading to a complex potential energy surface with multiple minima corresponding to different stable conformers.

Conformational analysis aims to identify these stable conformers and the energy barriers that separate them numberanalytics.com. The relative energies of these conformers determine their population at a given temperature, which can have a profound impact on the molecule's biological activity, as different conformers may exhibit different binding affinities to a biological target.

For the 5-azaspiro[3.4]octane ring system, the piperidine ring can adopt chair, boat, and twist-boat conformations, while the cyclopentane ring can exist in envelope and twist forms. The fusion at the spiro center restricts the available conformational space. Computational methods can map this energy landscape, revealing the most stable conformations and the pathways for interconversion researchgate.net. For example, in related systems, the lowest energy conformers are analyzed to understand their 3D shape dur.ac.uk. The presence of an oxalate salt would further influence the conformational preference through the formation of specific hydrogen bonding networks between the oxalate and the protonated amine of the azaspiro[3.4]octane.

Computational Elucidation of Reaction Mechanisms in Azaspiro[3.4]octane Formation

The synthesis of azaspiro[3.4]octane derivatives often involves complex multi-step reactions, and computational chemistry is a powerful tool for elucidating the underlying reaction mechanisms. Understanding these mechanisms allows for the optimization of reaction conditions and the prediction of stereochemical outcomes.

One common strategy for the synthesis of azaspirocycles is through cycloaddition reactions, such as the [3+2] cycloaddition researchgate.net. DFT calculations can be employed to model the transition states and intermediates of these reactions, providing insights into their energetics and stereoselectivity. For instance, computational studies have been used to validate the regio- and stereoselectivity of annulation reactions in the formation of related 6-azaspiro[3.4]octane-5,7-dione systems smolecule.com.

Another approach involves the intramolecular cyclization of a suitable precursor. The synthesis of 1-phenyl-2-azaspiro[3.4]octane has been achieved through a three-step procedure starting from a chiral imine and ethyl cyclobutanecarboxylate (B8599542) beilstein-journals.org. DFT calculations can help to understand the feasibility of the cyclization step by modeling the transition state and determining the activation energy. These computational studies can rationalize the observed product distribution and guide the design of more efficient synthetic routes beilstein-journals.org.

Structure-Property Relationship Modeling and Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties arxiv.org. These models are invaluable in the predictive design of new molecules with desired characteristics, thereby accelerating the drug discovery process.

In the context of azaspiro[3.4]octane systems, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors or receptor ligands. This involves calculating a set of molecular descriptors for a series of known azaspiro[3.4]octane derivatives and correlating these descriptors with their experimentally determined biological activities nih.gov. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

The general workflow for predictive QSAR modeling involves several key steps researchgate.net:

Data Set Preparation : A dataset of compounds with known biological activities is compiled and divided into a training set for model development and a test set for model validation.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity arxiv.org.

Model Validation : The predictive power of the model is assessed using the test set and various statistical metrics arxiv.org.

Once a robust and predictive QSAR model is established, it can be used to screen virtual libraries of novel azaspiro[3.4]octane derivatives and prioritize the synthesis of compounds with the highest predicted activity. This approach has been successfully applied to other spirocyclic systems for the design of potent inhibitors for various therapeutic targets nih.govacs.org. The applicability domain of the model must also be defined to ensure that predictions are reliable nih.gov.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Azaspiro[3.4]octane oxalate, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves spirocyclic amine formation followed by oxalate salt precipitation. Key steps include:

  • Spirocyclization : Use of reductive amination or photochemical methods to construct the azaspiro core .
  • Oxalate Salt Formation : Reacting the free base with oxalic acid in polar solvents (e.g., ethanol/water mixtures) under controlled pH .
  • Purity Validation : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Quantitative purity ≥95% is recommended for pharmacological studies .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles (e.g., sharp endotherm at 168–170°C suggests crystalline purity) .
  • Solubility : Use shake-flask methods in buffered solutions (pH 1.2–7.4) to assess aqueous solubility, critical for bioavailability studies .
  • Spectroscopic Confirmation : Fourier-transform infrared spectroscopy (FT-IR) for oxalate counterion identification (C=O stretching at 1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using factorial design?

  • Methodological Answer : Apply a 2³ factorial design to evaluate three variables: temperature, solvent ratio (ethanol/water), and reaction time. Example matrix:

VariableLow Level (-1)High Level (+1)
Temperature25°C60°C
Solvent Ratio1:13:1
Reaction Time4 h12 h
Statistical analysis (ANOVA) identifies significant factors. For instance, elevated temperature may accelerate spirocyclization but reduce oxalate salt stability .

Q. How should contradictory pharmacological data for this compound be resolved?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro receptor binding vs. functional cellular assays).
  • Dose-Response Analysis : Ensure linearity across concentrations (e.g., IC₅₀ values within 95% confidence intervals).
  • Batch Variability Check : Compare purity and stereochemical integrity across synthetic batches via chiral HPLC .

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS or AMBER. Parameterize force fields for the spirocyclic core and oxalate moiety .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict binding affinities .
  • Machine Learning : Train models on spirocyclic compound datasets to predict ADMET properties .

Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

  • Methodological Answer :

  • Receptor Theory : Link experimental data to GPCR or ion channel modulation hypotheses (e.g., NMDA receptor antagonism for neuroactive compounds) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. aryl groups on the spiro core) with potency .

Q. How can membrane separation technologies improve the purification of this compound?

  • Methodological Answer :

  • Nanofiltration : Use membranes with MWCO ≤300 Da to retain unreacted intermediates while allowing solvent passage .
  • Crystallization Control : Monitor supersaturation levels via inline Raman spectroscopy to optimize crystal size and yield .

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during spirocyclization .
  • Enzymatic Resolution : Use lipases or esterases to separate diastereomers post-synthesis .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .

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